molecular formula C14H13FN2O2 B3339211 Methyl 3-amino-5-(4-fluorobenzyl)picolinate CAS No. 863443-05-4

Methyl 3-amino-5-(4-fluorobenzyl)picolinate

Cat. No.: B3339211
CAS No.: 863443-05-4
M. Wt: 260.26 g/mol
InChI Key: MVVBYQHXXWEYNJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-fluorobenzyl)picolinate is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a picolinate core substituted with an amino group and a 4-fluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves the reaction of 3-amino-5-(4-fluorobenzyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-amino-5-(4-fluorobenzyl)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(4-chlorobenzyl)picolinate
  • Methyl 3-amino-5-(4-bromobenzyl)picolinate
  • Methyl 3-amino-5-(4-methylbenzyl)picolinate

Uniqueness

Methyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9/h2-5,7-8H,6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVBYQHXXWEYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730484
Record name Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863443-05-4
Record name Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate (200 g, 0.66 mol) and Degussa 10% Pd on carbon (50% by weight water, 20 g) in THF (1.5 L) was stirred under an atmosphere of H2 for 2 d. The mixture was filtered through celite and the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d. During this time, conc. HCl (14 mL, 0.17 mol) in MeOH (75 mL) and 10% Pd on carbon (18 g) were added in approximately three portions each. The mixture was filtered through celite, concentrated at reduced pressure, reconstituted in CH2Cl2 and washed with saturated NaHCO3 solution. The organic phase was concentrated and the resulting material was triturated with EtOAc to provide the product as an off-white solid: 1H NMR (CDCl3) δ 7.94 (1H, d, J=1.5 Hz), 7.11 (2H, m), 6.98 (2H, m), 6.72 (1H, 1.5 Hz), 5.67 (2H, br s), 3.95 (3H, s), 3.89 (2H, s); ES+ MS: 261 (M+H+, 100).
Name
methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-5-(4-fluorobenzyl)picolinate
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